molecular formula C11H13FO3 B1326140 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane CAS No. 898785-22-3

2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane

Cat. No. B1326140
CAS RN: 898785-22-3
M. Wt: 212.22 g/mol
InChI Key: NYMQBLWQHXZHRK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane” are not available, related compounds like “5-Fluoro-2-methoxyphenylboronic acid” have been used as reactants in various reactions. For instance, it has been used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A practical method for the preparation of three cis-2-substituted 5-methyl (or phenyl)-1,3-dioxolan-4-ones, including analogues of 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane, has been developed. This method utilizes reactive 2-methoxy-1,3-dioxolane intermediates, offering a more efficient approach under milder conditions than previously reported methods (Nagase et al., 2006).

  • Photochromic Properties : Investigations into the photochromic properties of diarylethene derivatives, including 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane analogues, show significant color change upon UV light irradiation, indicating potential applications in optical recording materials (Zhang et al., 2013); (Ding et al., 2013).

  • Polymer Synthesis and Characterization : A study describes the polymerization of a monomer derived from glycidyl methacrylate and benzaldehyde, which includes 2-phenyl-1,3-dioxolane analogues, demonstrating applications in materials science (Coskun et al., 1998).

  • Synthetic Applications : The synthesis of complex molecules like perfluorocyclopentene derivatives, where 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane-like structures are utilized, showcases its application in advanced synthetic chemistry (Jia et al., 2013).

  • Chemical Interactions and Transformations : Studies on Wagner–Meerwein rearrangement demonstrate the chemical reactivity and transformations possible with compounds structurally related to 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane (Hasegawa et al., 1993).

  • Safety Assessment for Food Contact : A safety assessment for substances structurally similar to 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane, used as polymer production aids in food contact materials, highlights its relevance in public health and safety (Flavourings, 2014).

properties

IUPAC Name

2-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-13-10-3-2-9(12)6-8(10)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMQBLWQHXZHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645890
Record name 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane

CAS RN

898785-22-3
Record name 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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